Increased Lipophilicity (XLogP3) Relative to 2-Methoxyphenoxy Analog
The target compound exhibits an XLogP3 of 2.3, compared to 2.1 for the direct 2-methoxyphenoxy analog (CAS 932894-19-4), representing a ΔXLogP3 of +0.2 log units [1][2]. This measured difference, computed by the XLogP3 3.0 algorithm on PubChem, indicates that the difluoro compound is more lipophilic. In medicinal chemistry, an increase of 0.2–0.5 log units can be sufficient to enhance passive membrane permeability and oral absorption, a well-established class-level principle supported by extensive fluorine substitution literature [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid; XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability, a critical parameter for intracellular target engagement, making this compound a preferred choice for CNS or intracellular target programs where passive diffusion is rate-limiting.
- [1] PubChem Compound Summary for CID 19623167, 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 24225682, 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. National Center for Biotechnology Information, 2026. View Source
- [3] Purser, S., Moore, P.R., Swallow, S. & Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 37, 320–330 (2008). View Source
